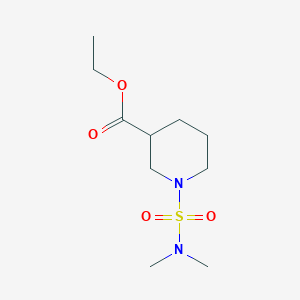![molecular formula C11H13N3O3S B3955704 N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide](/img/structure/B3955704.png)
N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide
Overview
Description
N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide: is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a carbamothioyl group attached to a propanamide backbone, with a 2-methyl-4-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 2-methyl-4-nitroaniline with a suitable isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the carbamothioyl group. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbamothioyl group can be reduced to a thiol group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
- 5-methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
- 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Comparison: N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide is unique due to its specific structural features, such as the presence of both a nitro group and a carbamothioyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the nitro group allows for specific reduction reactions that are not possible with other related compounds .
Properties
IUPAC Name |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-10(15)13-11(18)12-9-5-4-8(14(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUUZFXWGAIWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3955632.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B3955640.png)



![3-Bromo-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3955660.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3955665.png)
![METHYL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B3955688.png)
![2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B3955696.png)



![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955726.png)
![3-methoxy-N-[(2-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3955742.png)
